molecular formula C11H15NO3 B1580657 ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-26-7

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1580657
CAS RN: 2386-26-7
M. Wt: 209.24 g/mol
InChI Key: ALRDOFWBPAZOCW-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a reagent used in the synthesis of a diacetylenic bilirubin . It has a molecular weight of 209.2417 .


Synthesis Analysis

The synthetic process for a similar compound started with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate; alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produced the related N-ethyl carboxylate pyrrole .


Molecular Structure Analysis

The molecular structure of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be represented by the formula C11H15NO3 .


Chemical Reactions Analysis

The reaction of similar compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2, as well as under microwave irradiation, had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .


Physical And Chemical Properties Analysis

The melting point of a similar compound, 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is 87 °C .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing new heterocyclic compounds. Studies highlight its utility in forming dimers through hydrogen bonding, with specific attention to its spectroscopic properties and the theoretical support from Density Functional Theory (DFT) and Atoms In Molecules (AIM) analyses (Singh, Rawat, & Sahu, 2014). These works establish the compound's significance in the synthesis of non-linear optical (NLO) materials due to its favorable hyperpolarizability properties.

Molecular Assembly and Reactivity

  • The compound has been evaluated for its role in the formation of molecular assemblies, showcasing its reactivity through spectroscopic interpretation and quantum chemical correlations. This includes insights into intra- and intermolecular hydrogen bonding and the chemical reactivity of pyrrole precursors, which are crucial for the synthesis of various formyl, acetyl derivatives, and Schiff bases, among others (Rawat & Singh, 2014).

Structural Analysis and Spectroscopic Studies

  • Research on ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives focuses on structural elucidation through spectroscopic methods and quantum chemical calculations. This analysis helps in understanding the molecular structure, spectral properties, and the formation of dimers, contributing to the development of compounds with potential NLO applications (Singh, Rawat, Baboo, & Kumar, 2015).

Chemical Reactivity and Potential Applications

  • The compound's reactivity descriptors, derived from DFT studies, indicate its suitability for generating a wide array of heterocyclic compounds. This includes potential applications in creating materials with non-linear optical properties and other novel chemical entities with diverse functionalities (Singh, Rawat, & Sahu, 2014).

Safety And Hazards

The safety and hazards of similar compounds include eye irritation and skin irritation. Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Future Directions

The obtained azomethines were found to be effective only against Gram-positive bacteria, whereas ethyl 4-{(E)-[(4-chlorophenyl)imino]-methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited the highest antibacterial activity . This suggests that the introduction of pyrazole fragment into the azomethine molecule can significantly expand the biological activity spectrum of the target compounds .

properties

IUPAC Name

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRDOFWBPAZOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178566
Record name Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

2386-26-7
Record name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester
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Record name Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate
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Record name 2386-26-7
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Record name Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester
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Record name Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Record name ETHYL-4-ACETYL-3,5-DIMETHYLPYRROLE-2-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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